(2,2-Difluoro-2-iodoethyl)benzene
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Overview
Description
(2,2-Difluoro-2-iodoethyl)benzene: is an organic compound with the molecular formula C8H7F2I and a molecular weight of 268.04 g/mol . It is a halogenated hydrocarbon, characterized by the presence of both fluorine and iodine atoms attached to an ethyl group, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluorocarbene intermediates, which can be generated from precursors such as bromodifluoromethyltrimethylsilane or potassium bromodifluoroacetate . The reaction is usually catalyzed by copper iodide in dimethylformamide under ligand-free conditions .
Industrial Production Methods: Industrial production methods for (2,2-Difluoro-2-iodoethyl)benzene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-2-iodoethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols, amines, and alcohols, through electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions with organozinc reagents to form gem-difluorinated alkynes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as thiols, amines, and alcohols in the presence of a hypervalent iodine reagent.
Cross-Coupling: Catalytic amounts of copper iodide in dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be difluoroethylated thiophenols, amines, or alcohols.
Coupling Products: Gem-difluorinated alkynes.
Scientific Research Applications
Chemistry: (2,2-Difluoro-2-iodoethyl)benzene is used as a building block in organic synthesis, particularly in the preparation of difluorinated compounds which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug design, where the difluoroethyl group can modulate lipophilicity and metabolic stability, enhancing drug target affinity and specificity .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic properties, such as those required in the development of advanced polymers and agrochemicals .
Mechanism of Action
The mechanism of action of (2,2-Difluoro-2-iodoethyl)benzene involves its ability to undergo electrophilic substitution reactions. The difluoroethyl group acts as a lipophilic hydrogen bond donor, which can enhance the binding affinity of the compound to various molecular targets . The presence of fluorine atoms increases the acidity of the α-proton, allowing for better interaction with biological targets and improving the compound’s metabolic stability .
Comparison with Similar Compounds
(2-Iodoethyl)benzene: This compound lacks the difluoro groups and has different reactivity and applications.
(2,2-Difluoroethyl)benzene:
Uniqueness: (2,2-Difluoro-2-iodoethyl)benzene is unique due to the presence of both difluoro and iodo groups, which impart distinct chemical properties and reactivity. The combination of these groups allows for versatile synthetic applications and potential use in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H7F2I |
---|---|
Molecular Weight |
268.04 g/mol |
IUPAC Name |
(2,2-difluoro-2-iodoethyl)benzene |
InChI |
InChI=1S/C8H7F2I/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
GFYCUBOMPAGFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(F)(F)I |
Origin of Product |
United States |
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